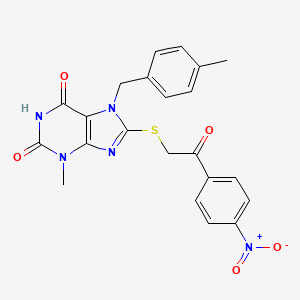

3-methyl-7-(4-methylbenzyl)-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-based derivative characterized by a 3-methyl group at position 3, a 4-methylbenzyl substituent at position 7, and a thio-linked 2-(4-nitrophenyl)-2-oxoethyl moiety at position 8. Its structure combines electron-withdrawing (4-nitrophenyl) and lipophilic (4-methylbenzyl) groups, which may influence its biochemical interactions and physicochemical properties.

Properties

IUPAC Name |

3-methyl-7-[(4-methylphenyl)methyl]-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O5S/c1-13-3-5-14(6-4-13)11-26-18-19(25(2)21(30)24-20(18)29)23-22(26)33-12-17(28)15-7-9-16(10-8-15)27(31)32/h3-10H,11-12H2,1-2H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNODONMBQRLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-7-(4-methylbenzyl)-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities that have garnered attention in pharmacological research. This compound's unique structure suggests various interactions within biological systems, particularly in enzyme inhibition and anti-inflammatory responses.

- Molecular Formula : C22H19N5O5S

- Molecular Weight : 465.5 g/mol

- Purity : Typically around 95%.

The compound exhibits significant biological activity primarily through its interaction with phosphodiesterases (PDEs), particularly PDE4. PDEs are enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, which play crucial roles in intracellular signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, resulting in various physiological effects, including anti-inflammatory responses and modulation of neurotransmitter release .

1. Phosphodiesterase Inhibition

Research indicates that compounds similar to 3-methyl-7-(4-methylbenzyl)-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione can act as selective PDE4 inhibitors. This inhibition has been linked to:

- Reduction of inflammatory cytokines : Increased cAMP levels can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6.

- Potential therapeutic applications : These properties suggest potential use in treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis .

2. Neuroprotective Effects

Studies have shown that PDE4 inhibitors can enhance memory and learning by promoting synaptic plasticity through elevated cAMP levels. This suggests that the compound may have neuroprotective effects, making it a candidate for further research in cognitive enhancement therapies .

3. Antioxidant Activity

Preliminary studies also indicate that purine derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases. This aspect remains an area of active investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives similar to the compound :

Scientific Research Applications

The compound 3-methyl-7-(4-methylbenzyl)-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in various scientific research applications, particularly in pharmacology and biochemistry. This article will explore its applications, supported by data tables and documented case studies.

Pharmacological Research

The compound exhibits potential as a pharmacological agent due to its unique structural features that may allow it to modulate biological pathways. Research indicates that compounds with similar purine structures often engage in:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and diabetes.

- Anti-inflammatory Activity : The presence of the nitrophenyl group suggests a possible role in reducing inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Studies

Several studies have reported that purine derivatives can exhibit anticancer properties. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various purine derivatives, noting that modifications at specific positions can enhance cytotoxicity against cancer cell lines. The compound could be evaluated for similar effects.

Drug Development

The compound's unique structure makes it a candidate for drug development. Its ability to interact with biological targets can be leveraged to design new therapeutics.

- Example : The synthesis of analogs of this compound has been proposed to enhance its efficacy and reduce toxicity, as seen in research focused on optimizing drug candidates for better pharmacokinetic profiles.

Biochemical Assays

The compound can be utilized in biochemical assays to study its interactions with biological macromolecules.

- Ames Test : Preliminary studies suggest that compounds with similar structures have shown mutagenic potential in the Ames test, indicating the need for further evaluation of this compound's safety profile.

Data Table: Summary of Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological Research | Potential enzyme inhibitor and anti-inflammatory agent | Structure suggests modulation of biological pathways |

| Anticancer Studies | May exhibit cytotoxic effects against cancer cell lines | Similar compounds have shown promising results |

| Drug Development | Candidate for new therapeutic agents | Synthesis of analogs could enhance efficacy |

| Biochemical Assays | Useful in studying interactions with macromolecules | Requires evaluation for mutagenicity |

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among analogous purine derivatives lie in the substituents at positions 7 and 8. Below is a comparative analysis of four compounds, including the target molecule:

Table 1: Structural Comparison of Purine Derivatives

Key Observations:

Position 7 Substituents :

- The target compound and share a 4-methylbenzyl group, which enhances lipophilicity compared to the octyl () or 2-methylallyl () groups.

- Longer alkyl chains (e.g., octyl in ) may increase membrane permeability but reduce solubility in polar solvents.

Position 8 Substituents: The target compound’s thio-linked nitro group contrasts with the 3-oxo-2-butanyl () and amino-linked methoxybenzyl groups (). The nitro group’s electron-withdrawing nature may reduce nucleophilicity at position 8 compared to electron-donating methoxy groups .

Theoretical Property Implications

- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy-substituted derivatives (e.g., ).

- Bioactivity : The 4-nitrophenyl group could enhance interactions with enzymes or receptors requiring electron-deficient aromatic motifs, whereas methoxybenzyl groups () might favor binding to targets preferring electron-rich regions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.